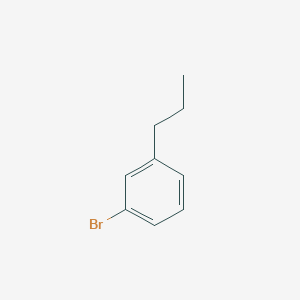

1-Bromo-3-propylbenzene

Description

The exact mass of the compound 1-Bromo-3-propylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Bromo-3-propylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-propylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXRVLYOHAQORCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00550499 | |

| Record name | 1-Bromo-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19829-32-4 | |

| Record name | 1-Bromo-3-propylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19829-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00550499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-3-propylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Strategic Importance of 1-Bromo-3-propylbenzene in Medicinal Chemistry

An In-Depth Technical Guide to 1-Bromo-3-propylbenzene: Synthesis, Properties, and Applications in Cross-Coupling Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 1-Bromo-3-propylbenzene (CAS No. 19829-32-4), a metasubstituted aryl halide, represents a versatile yet nuanced reagent. Its utility is primarily derived from the presence of an n-propyl group, which imparts lipophilicity, and a bromine atom, which serves as a key functional handle for a wide array of transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth examination of 1-Bromo-3-propylbenzene, moving beyond basic catalog data to offer field-proven insights for researchers and drug development professionals. We will explore its physicochemical properties, detail a validated synthetic protocol, analyze its reactivity in pivotal C-C and C-N bond-forming reactions, and contextualize its application through a real-world example in the synthesis of advanced pharmaceutical scaffolds.

Physicochemical and Safety Profile

A comprehensive understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory. The key data for 1-Bromo-3-propylbenzene are summarized below.

| Property | Value | Source(s) |

| CAS Number | 19829-32-4 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1][2] |

| Molecular Weight | 199.09 g/mol | [1][2] |

| Boiling Point | 96-100 °C (at 17 Torr) | [1] |

| Density | 1.284 g/cm³ (Predicted) | [1] |

| IUPAC Name | 1-bromo-3-propylbenzene | [2] |

Safety and Handling: 1-Bromo-3-propylbenzene is classified as an irritant. Adherence to standard laboratory safety protocols is mandatory.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

Synthesis of 1-Bromo-3-propylbenzene: A Validated Protocol

Direct Friedel-Crafts alkylation of bromobenzene with a propyl halide is not a viable synthetic route due to the high probability of carbocation rearrangement, which would primarily yield the isopropyl-substituted product. A more robust and regiochemically controlled method involves the reduction of a ketone precursor. The following protocol is adapted from a peer-reviewed synthesis of advanced Retinoid X receptor (RXR) modulators, demonstrating a practical and validated approach.[1][3][4]

Workflow: Synthesis via Reductive Alkylation

Caption: Reductive alkylation workflow for synthesizing 1-Bromo-3-propylbenzene.

Step-by-Step Experimental Protocol: [1][3][4]

-

Reaction Setup: To a solution of 3-bromopropiophenone (1.0 eq, e.g., 2.98 g, 14.0 mmol) in trifluoroacetic acid (TFA, e.g., 30 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.

-

Causality: TFA serves as both the solvent and a proton source to activate the ketone. The use of a strong acid is essential for the ionic hydrogenation mechanism. Cooling to 0 °C controls the initial exothermic reaction upon addition of the reducing agent.

-

-

Addition of Reducing Agent: Add triethylsilane (Et₃SiH, ~5.0 eq, e.g., 11.5 mL, 72.0 mmol) dropwise to the stirred solution over 5-10 minutes. After the addition is complete, stir the mixture at 0 °C for an additional 20 minutes.

-

Causality: Triethylsilane is a mild and effective hydride donor for the reduction of the protonated ketone (via a transient carbocation). The large excess ensures the reaction goes to completion.

-

-

Reaction Progression: Remove the ice bath and heat the reaction mixture to 80 °C. Stir overnight.

-

Causality: Heating is required to drive the reduction to completion. An overnight reaction time ensures the full conversion of the starting material.

-

-

Workup and Isolation: Allow the reaction mixture to cool to room temperature. Remove the TFA under reduced pressure using a rotary evaporator. Add toluene to the residue and co-evaporate to remove residual TFA.

-

Causality: Co-evaporation with a high-boiling, non-polar solvent like toluene effectively removes traces of the highly acidic TFA.

-

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with 100% hexanes.

-

Causality: Flash chromatography separates the non-polar product, 1-Bromo-3-propylbenzene, from any polar impurities or unreacted starting material, yielding the pure compound.

-

Reactivity and Application in Cross-Coupling Reactions

The C(sp²)-Br bond in 1-Bromo-3-propylbenzene is a prime site for the construction of new carbon-carbon and carbon-heteroatom bonds, making it a valuable substrate for palladium-catalyzed cross-coupling reactions. Its utility is well-demonstrated in the synthesis of biaryl compounds, which are common motifs in pharmaceutical agents.

Core Concept: The Palladium Catalytic Cycle

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Validated Application: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds. The following protocol, used in the synthesis of RXR modulators, validates the use of 1-Bromo-3-propylbenzene as a competent coupling partner.[1]

Protocol: Suzuki Coupling of 1-Bromo-3-propylbenzene [1]

-

Reagent Assembly: In an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine 1-Bromo-3-propylbenzene (1.0 eq, e.g., 78 mg, 0.39 mmol), the desired arylboronic ester (e.g., (E)-methyl 3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate, 1.2 eq, 152 mg, 0.478 mmol), potassium fluoride (KF, 5.0 eq, 114 mg, 1.96 mmol), SPhos (0.3 eq, 49 mg, 0.12 mmol), and Pd₂(dba)₃ (0.01 eq, 37 mg, 0.040 mmol).

-

Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition step and stabilizes the catalytic species. KF serves as the base required to activate the boronic ester for transmetalation.

-

-

Solvent Addition and Reaction: Add the appropriate anhydrous solvent (e.g., dioxane or THF) and heat the reaction mixture to 100 °C for 7-18 hours.

-

Causality: Anhydrous solvents are used to prevent the protodeboronation of the boronic ester. Elevated temperatures are necessary to overcome the activation energy for the catalytic cycle steps.

-

-

Monitoring and Workup: Monitor the reaction progress via TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by flash column chromatography (e.g., 5-10% ethyl acetate in hexanes) to yield the desired biaryl product.

Anticipated Reactivity: Heck and Buchwald-Hartwig Amination

While a specific protocol for 1-Bromo-3-propylbenzene in Heck or Buchwald-Hartwig reactions was not found in the primary literature search, its reactivity can be confidently predicted based on established principles for aryl bromides.

-

Heck Reaction: This substrate is expected to readily couple with alkenes (e.g., acrylates, styrenes) using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand in the presence of a base (e.g., Et₃N) to form substituted alkenes.

-

Buchwald-Hartwig Amination: C-N bond formation with primary or secondary amines is anticipated to proceed efficiently using a palladium catalyst and a specialized ligand (e.g., a biarylphosphine like XPhos or a ferrocenylphosphine like dppf) with a strong base (e.g., NaOt-Bu or Cs₂CO₃).

Spectroscopic Characterization

The identity and purity of 1-Bromo-3-propylbenzene are confirmed by NMR spectroscopy. The following data is reported from a validated synthesis.[4]

| Data Type | Chemical Shifts (δ) in ppm |

| ¹H NMR (400 MHz, CDCl₃) | 7.38–7.27 (m, 2H, Ar-H), 7.18–7.06 (m, 2H, Ar-H), 2.59–2.49 (m, 2H, Ar-CH₂ -), 1.72–1.56 (m, 2H, -CH₂-CH₂ -CH₃), 0.93 (td, J = 7.3, 0.9 Hz, 3H, -CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | 145.16, 131.65, 129.91, 128.87, 127.28, 122.45 (Ar-C), 37.81 (Ar-C H₂-), 24.49 (-CH₂-C H₂-CH₃), 13.87 (-C H₃) |

Conclusion

1-Bromo-3-propylbenzene is a strategically valuable building block for programs in medicinal chemistry and materials science. Its synthesis is reliably achieved through the reduction of a readily available ketone precursor, circumventing the regiochemical challenges of direct alkylation. As demonstrated by its successful implementation in Suzuki-Miyaura couplings for the synthesis of complex RXR modulators, this reagent is a proven and effective substrate for modern palladium-catalyzed reactions. Researchers employing this molecule can leverage its properties to introduce lipophilic propyl moieties and construct intricate molecular frameworks with high confidence in its reactivity and reliability.

References

-

Milroy, L. G., et al. (2017). Ligand Dependent Switch from RXR Homo- to RXR-NURR1 Heterodimerization. ACS Chemical Neuroscience, 8(9), 2065–2077. [Link]

-

Milroy, L. G., et al. (2017). Ligand dependent switch from RXR homo- to RXR-NURR1 heterodimerization. Figshare (Supporting Information). [Link]

-

Milroy, L. G., et al. (2017). Ligand Dependent Switch from RXR Homo- to RXR-NURR1 Heterodimerization (Supporting Information). National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). 1-Bromo-3-propylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2015). Pyrazole compound and pharmaceutical use thereof. US20150183763A1.

Sources

physical and chemical properties of 1-Bromo-3-propylbenzene

An In-Depth Technical Guide to 1-Bromo-3-propylbenzene: Properties, Reactivity, and Applications

Introduction and Compound Identification

1-Bromo-3-propylbenzene is an aromatic halogenated compound that serves as a valuable intermediate in organic synthesis. Its structure, featuring a propyl group and a bromine atom on a benzene ring, provides two distinct points for chemical modification. The bromo-aryl moiety is particularly useful for forming new carbon-carbon and carbon-heteroatom bonds, making this compound a key building block in the synthesis of more complex molecules for pharmaceutical, agrochemical, and materials science research. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic signature, synthesis, and key reactions, offering field-proven insights for researchers and development professionals.

Table 1: Compound Identifiers for 1-Bromo-3-propylbenzene

| Identifier | Value |

|---|---|

| IUPAC Name | 1-bromo-3-propylbenzene[1] |

| CAS Number | 19829-32-4[1][2][3][4] |

| Molecular Formula | C₉H₁₁Br[2][3][4] |

| Molecular Weight | 199.09 g/mol [1][2][3] |

| Canonical SMILES | CCCC1=CC(=CC=C1)Br[1][2] |

| InChIKey | CXRVLYOHAQORCT-UHFFFAOYSA-N[1][3] |

| EC Number | 826-597-5[1][2] |

| DSSTox Substance ID | DTXSID00550499[1][2] |

Physical and Thermochemical Properties

The physical properties of 1-Bromo-3-propylbenzene are essential for its handling, purification, and use in reactions. As a substituted benzene derivative, it is a liquid under standard conditions with low solubility in water but high solubility in common organic solvents like diethyl ether, tetrahydrofuran (THF), and dichloromethane.

Table 2: Physical Properties of 1-Bromo-3-propylbenzene

| Property | Value | Source |

|---|---|---|

| Boiling Point | 96-100 °C (at 17 Torr) | [2][5] |

| Density (Predicted) | 1.284 ± 0.06 g/cm³ | [2][5] |

| LogP (Octanol/Water) | 3.40160 | [2] |

| Rotatable Bond Count | 2 | [2][3] |

| Hydrogen Bond Acceptors | 0 | [2][3] |

| Hydrogen Bond Donors | 0 |[2][3] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of 1-Bromo-3-propylbenzene. The following sections detail the expected spectral characteristics based on its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear map of the hydrogen atoms.

-

Aromatic Protons (δ 7.0-7.4 ppm): The four protons on the benzene ring will appear as a complex multiplet due to meta and para coupling.

-

Benzylic Protons (δ ~2.6 ppm): The two protons on the carbon adjacent to the ring (-CH₂-CH₂-CH₃) will appear as a triplet, coupled to the adjacent methylene group.

-

Methylene Protons (δ ~1.6 ppm): The two protons in the middle of the propyl chain (-CH₂-CH₂-CH₃) will appear as a sextet, coupled to the five protons of the two adjacent groups.

-

Methyl Protons (δ ~0.9 ppm): The three protons of the terminal methyl group (-CH₃) will appear as a triplet, coupled to the adjacent methylene group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Aromatic Carbons (δ 122-145 ppm): Six signals are expected in this region. The carbon atom bonded to the bromine (C-Br) will be shifted upfield to approximately δ 122 ppm. The carbon bonded to the propyl group will be at the downfield end of this range.

-

Alkyl Carbons (δ 13-38 ppm): Three signals corresponding to the propyl chain carbons will be present in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key absorption bands for 1-Bromo-3-propylbenzene are predicted as follows:

-

~3050-3100 cm⁻¹: Aromatic C-H stretching.

-

~2850-2960 cm⁻¹: Aliphatic C-H stretching from the propyl group.[6]

-

~1570-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring.[6]

-

~1000-1100 cm⁻¹: C-Br stretching.

-

~690-770 cm⁻¹: C-H out-of-plane bending, characteristic of a meta-substituted benzene ring.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks will be observed for the molecular ion due to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 198 and m/z 200 with a near 1:1 intensity ratio, which is a definitive signature for a monobrominated compound.[2]

-

Major Fragments: Common fragmentation pathways include the loss of the propyl group (M-43) and the loss of the bromine atom (M-79/81).

Chemical Synthesis

A robust and common method for synthesizing 1-Bromo-3-propylbenzene involves a two-step process starting from bromobenzene. This pathway leverages classic organic reactions, ensuring high yield and purity.

Caption: Schematic of a Suzuki cross-coupling reaction.

Representative Protocol: Suzuki Coupling

-

In a reaction vessel, combine 1-Bromo-3-propylbenzene, an appropriate boronic acid (e.g., phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., aqueous K₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture thoroughly (e.g., by bubbling argon through it) to remove oxygen, which can deactivate the catalyst.

-

Heat the reaction mixture (e.g., to 80-100 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction, perform an aqueous workup, extract the product into an organic solvent, and purify by column chromatography.

Expertise Insight: The choice of ligand, base, and solvent is crucial for optimizing the Suzuki coupling. The base is required to activate the boronic acid in the transmetalation step of the catalytic cycle, while the palladium catalyst facilitates the key oxidative addition and reductive elimination steps.

Safety and Handling

1-Bromo-3-propylbenzene is an irritant and requires careful handling in a well-ventilated area, preferably a chemical fume hood. [1] Table 3: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

|---|---|---|

| Hazard | H315 | Causes skin irritation [1] |

| Hazard | H319 | Causes serious eye irritation [1] |

| Hazard | H335 | May cause respiratory irritation [1] |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray [1][4] |

| Precautionary | P280 | Wear protective gloves/eye protection/face protection [1] |

| Precautionary | P302+P352 | IF ON SKIN: Wash with plenty of soap and water [1] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing [1][4]|

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

1-Bromo-3-propylbenzene is a versatile and synthetically important building block. Its well-defined physical properties and predictable spectroscopic signature allow for straightforward characterization. The true value of this compound lies in its chemical reactivity, particularly the C-Br bond, which provides a reliable handle for constructing complex molecular architectures through Grignard reagent formation and palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, synthesis, and handling is essential for its effective application in research and drug development.

References

-

LookChem. (n.d.). 1-Bromo-3-propylbenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-3-propylbenzene. Retrieved from [Link]

-

Stenutz. (n.d.). 1-bromo-3-isopropylbenzene. Retrieved from [Link]

-

AOBChem USA. (n.d.). 1-bromo-3-propylbenzene. Retrieved from [Link]

-

NIST. (n.d.). 1-bromo-3-propylbenzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Interpreting explaining C9H12 infrared spectrum of propylbenzene. Retrieved from [Link]

Sources

- 1. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-propylbenzene|lookchem [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. aobchem.com [aobchem.com]

- 5. 1-bromo-3-propylbenzene | 19829-32-4 [amp.chemicalbook.com]

- 6. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 1-Bromo-3-propylbenzene: Properties, Synthesis, and Applications in Modern Chemistry

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 1-Bromo-3-propylbenzene. We will delve into its fundamental molecular characteristics, explore its synthesis and reactivity, and discuss its significance as a versatile intermediate in the synthesis of complex organic molecules.

Section 1: Core Molecular Profile

1-Bromo-3-propylbenzene is an aromatic hydrocarbon derivative. The presence of a bromine atom and a propyl group on the benzene ring imparts specific chemical properties that make it a valuable building block in organic synthesis.

Molecular Formula and Weight

The chemical formula for 1-Bromo-3-propylbenzene is C₉H₁₁Br .[1][2][3][4] Its molecular weight is approximately 199.09 g/mol .[1][2][3][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Bromo-3-propylbenzene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source |

| CAS Number | 19829-32-4 | [1][2][4] |

| Molecular Formula | C₉H₁₁Br | [1][2][3][4] |

| Molecular Weight | 199.09 g/mol | [1][2][3][5][6] |

| Boiling Point | 96-100 °C at 17 Torr | [1] |

| Density | ~1.284 g/cm³ (Predicted) | [1] |

| LogP | 3.40160 | [1] |

| Canonical SMILES | CCCC1=CC(=CC=C1)Br | [1][2] |

| InChIKey | CXRVLYOHAQORCT-UHFFFAOYSA-N | [2][7] |

Section 2: Synthesis and Reactivity

The synthesis of 1-Bromo-3-propylbenzene can be approached through several strategic routes. The choice of synthesis pathway often depends on the available starting materials and the desired purity of the final product. A common and logical approach involves the Friedel-Crafts acylation of benzene, followed by reduction and subsequent bromination. This sequence is critical to ensure the correct regiochemistry (meta-substitution).

Synthetic Pathway Overview

A logical retrosynthetic analysis suggests that the target molecule can be obtained from propylbenzene, which in turn can be synthesized from benzene. Direct Friedel-Crafts alkylation of benzene with a propyl halide is often problematic due to carbocation rearrangements, leading to isopropylbenzene as a major byproduct.[8] Therefore, a more reliable method is the Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction.

Caption: Synthetic workflow for 1-Bromo-3-propylbenzene.

Experimental Protocol: A Three-Step Synthesis

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

-

To a stirred solution of anhydrous aluminum chloride (AlCl₃) in an inert solvent such as dichloromethane (CH₂Cl₂) under a nitrogen atmosphere, slowly add propanoyl chloride at 0 °C.

-

After the addition is complete, add benzene dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield propiophenone.

Step 2: Clemmensen Reduction of Propiophenone to Propylbenzene

-

Prepare amalgamated zinc (Zn(Hg)) by treating zinc granules with a solution of mercuric chloride (HgCl₂).

-

Add the amalgamated zinc to a round-bottom flask containing concentrated hydrochloric acid.

-

Add the propiophenone from the previous step to the flask.

-

Reflux the mixture for several hours. The carbonyl group of the ketone is reduced to a methylene group.

-

After cooling, extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer, dry, and purify by distillation to obtain propylbenzene.

Step 3: Electrophilic Aromatic Bromination of Propylbenzene

-

To a solution of propylbenzene in an inert solvent, add a catalytic amount of iron(III) bromide (FeBr₃).

-

Slowly add bromine (Br₂) to the mixture at room temperature. The propyl group is an ortho-, para-director; however, to obtain the meta-product, a different strategy starting with a meta-directing group would be necessary. To synthesize 1-bromo-3-propylbenzene specifically, one would start with a meta-directing group, perform the bromination, and then convert the group to a propyl group. A plausible route is the Friedel-Crafts acylation of bromobenzene followed by reduction.[9][10]

Alternative, more direct synthesis for 1-bromo-3-propylbenzene:

-

Start with bromobenzene.

-

Perform a Friedel-Crafts acylation with propanoyl chloride and AlCl₃. The bromine is deactivating but ortho-, para-directing. This will give a mixture of isomers.

-

A more effective route involves starting with a meta-directing group. For instance, the Friedel-Crafts acylation of nitrobenzene, followed by reduction of the nitro group, diazotization, and then a Sandmeyer reaction to introduce the bromine, and finally, reduction of the ketone. However, Friedel-Crafts reactions are generally ineffective on strongly deactivated rings like nitrobenzene.[8]

A practical synthesis would involve the Friedel-Crafts acylation of benzene to form propiophenone, followed by nitration (which will be meta-directing), then reduction of both the nitro and keto groups, followed by diazotization and bromination.

-

Reactivity

The bromine atom in 1-Bromo-3-propylbenzene is a versatile functional group that can participate in a variety of cross-coupling reactions, making it a valuable intermediate. These reactions allow for the introduction of new carbon-carbon and carbon-heteroatom bonds.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form new C-C bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds.

-

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to form C-C triple bonds.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes.

These reactions significantly enhance the molecular complexity and are fundamental in the synthesis of pharmaceutical compounds.[11]

Section 3: Applications in Drug Discovery and Development

While direct applications of 1-Bromo-3-propylbenzene in pharmaceuticals are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Brominated aromatic compounds are key intermediates in the synthesis of many drugs.[12][13] The bromo-substituent serves as a handle for introducing diverse functionalities through cross-coupling reactions, which is a cornerstone of modern medicinal chemistry.[11]

The propylphenyl moiety can be found in compounds investigated for a range of therapeutic areas. The lipophilic nature of the propyl group can influence the pharmacokinetic properties of a drug candidate, such as its absorption, distribution, metabolism, and excretion (ADME).

Section 4: Safety and Handling

1-Bromo-3-propylbenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][4]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][4][14]

It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15][16] Store in a tightly closed container in a cool, dry place.[14][15]

Section 5: Conclusion

1-Bromo-3-propylbenzene is a valuable chemical intermediate with a well-defined molecular profile. Its synthesis, while requiring a multi-step approach to ensure correct regiochemistry, is based on fundamental and well-understood organic reactions. The true utility of this compound lies in its reactivity, particularly in modern cross-coupling reactions that are central to the discovery and development of new pharmaceutical agents. A thorough understanding of its properties, synthesis, and safe handling is essential for any researcher or scientist working with this versatile building block.

References

-

1-Bromo-3-propylbenzene - LookChem.

-

1-bromo-3-propylbenzene 19829-32-4 wiki - Guidechem.

-

1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem.

-

1-bromo-3-isopropylbenzene - 5433-01-2, C9H11Br, density, melting point, boiling point, structural formula, synthesis.

-

1-bromo-3-propylbenzene - AOBChem USA.

-

1-bromo-3-propylbenzene | CAS#:19829-32-4 | Chemsrc.

-

1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem.

-

Which of the following reaction sequence would be the best for synthesizing the compound, 1-bromo-3-propylbenzene? - Filo.

-

Solved 3) Propose a sequence of reactions for the synthesis | Chegg.com.

-

A Comprehensive Technical Review of 1-Bromo-4-propylsulfanylbenzene and its Derivatives for Drug Discovery - Benchchem.

-

Safety Data Sheet - Merck Millipore.

-

SAFETY DATA SHEET - Sigma-Aldrich.

-

SAFETY DATA SHEET - Thermo Fisher Scientific.

-

What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? - Quora.

-

The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis.

-

The Role of 1-Bromo-3-hexylbenzene in Modern Pharmaceutical Synthesis.

Sources

- 1. lookchem.com [lookchem.com]

- 2. Page loading... [guidechem.com]

- 3. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aobchem.com [aobchem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-bromo-3-propylbenzene | CAS#:19829-32-4 | Chemsrc [chemsrc.com]

- 8. quora.com [quora.com]

- 9. Which of the following reaction sequence would be the best for synthesizi.. [askfilo.com]

- 10. Solved 3) Propose a sequence of reactions for the synthesis | Chegg.com [chegg.com]

- 11. benchchem.com [benchchem.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. fishersci.com [fishersci.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectral Analysis of 1-Bromo-3-propylbenzene

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 1-bromo-3-propylbenzene, a key intermediate in various organic syntheses. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not publicly available in comprehensive databases, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

1-Bromo-3-propylbenzene possesses a molecular formula of C₉H₁₁Br and a molecular weight of approximately 199.09 g/mol .[1] Its structure, featuring a meta-substituted benzene ring, gives rise to distinct and predictable patterns in its various spectra. Understanding these spectral signatures is paramount for its unambiguous identification and quality control in synthetic applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopy: Mapping the Proton Environments

The proton NMR spectrum of 1-bromo-3-propylbenzene is anticipated to exhibit distinct signals for the aromatic and the aliphatic protons of the propyl group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the bromine atom and the anisotropic effects of the benzene ring.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Ar-H (H2, H4, H5, H6) | 7.00 - 7.40 | Multiplet | ortho, meta | 4H |

| -CH₂- (Benzylic) | ~2.55 | Triplet | J ≈ 7.6 | 2H |

| -CH₂- | ~1.65 | Sextet | J ≈ 7.5 | 2H |

| -CH₃ | ~0.95 | Triplet | J ≈ 7.4 | 3H |

Interpretation and Rationale:

-

Aromatic Protons (7.00 - 7.40 ppm): The four protons on the benzene ring are chemically non-equivalent and will appear as a complex multiplet in the aromatic region (typically 6.5-8.0 ppm).[2] The bromine and propyl groups influence their chemical shifts, leading to a complex splitting pattern due to both ortho (³J ≈ 7-10 Hz) and meta (⁴J ≈ 2-3 Hz) couplings.[3]

-

Benzylic Protons (~2.55 ppm): The methylene (-CH₂-) group directly attached to the benzene ring is deshielded by the ring's magnetic anisotropy and appears as a triplet. Its signal is split by the two adjacent protons of the middle methylene group (n+1 rule, 2+1=3).

-

Methylene Protons (~1.65 ppm): The middle methylene group of the propyl chain is coupled to both the benzylic protons (2) and the terminal methyl protons (3), resulting in a complex multiplet, predicted here as a sextet (n+1 rule, (2+3)+1=6).

-

Methyl Protons (~0.95 ppm): The terminal methyl (-CH₃) group is the most shielded and appears furthest upfield. It is split into a triplet by the two adjacent methylene protons (n+1 rule, 2+1=3).

¹³C NMR Spectroscopy: Unveiling the Carbon Framework

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. Due to the lack of symmetry in 1-bromo-3-propylbenzene, all nine carbon atoms are expected to be unique, resulting in nine distinct signals.

Predicted ¹³C NMR Data (in CDCl₃, referenced to CDCl₃ at 77.16 ppm):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br (C1) | ~122 |

| C-propyl (C3) | ~144 |

| Aromatic CH (C2, C4, C5, C6) | 126 - 132 |

| -CH₂- (Benzylic) | ~38 |

| -CH₂- | ~24 |

| -CH₃ | ~14 |

Interpretation and Rationale:

-

Aromatic Carbons (122 - 144 ppm): The six carbons of the benzene ring resonate in the typical aromatic region of 120-150 ppm.[2] The carbon atom attached to the bromine (C1) is expected to be shielded by the "heavy atom effect," while the carbon attached to the propyl group (C3) will be slightly deshielded. The remaining four aromatic CH carbons will have distinct chemical shifts due to their different positions relative to the substituents.

-

Aliphatic Carbons (14 - 38 ppm): The carbons of the propyl chain appear in the upfield aliphatic region. The benzylic carbon is the most deshielded of the three due to its proximity to the aromatic ring.

Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 1-bromo-3-propylbenzene, the IR spectrum will be characterized by absorptions corresponding to the aromatic ring and the alkyl chain.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium |

| 2960 - 2850 | Aliphatic C-H Stretch | Strong |

| ~1600, ~1475 | Aromatic C=C Stretch | Medium |

| 811 - 750 and 725 - 680 | C-H Out-of-Plane Bending (meta-disubstitution) | Strong |

| ~1070 | C-Br Stretch | Medium-Strong |

Interpretation and Rationale:

-

C-H Stretching Vibrations: The presence of both aromatic and aliphatic C-H bonds is confirmed by absorptions slightly above and below 3000 cm⁻¹, respectively.[4]

-

Aromatic C=C Stretching: The characteristic stretching vibrations of the carbon-carbon double bonds within the benzene ring typically appear as a pair of bands around 1600 and 1475 cm⁻¹.[4]

-

Out-of-Plane Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane (OOP) bending vibrations in the fingerprint region. For meta-disubstituted benzenes, two characteristic bands are expected in the ranges of 811-750 cm⁻¹ and 725-680 cm⁻¹.[5][6]

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically around 1070 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Mass Spectrometry Data (Electron Ionization, 70 eV):

| m/z | Proposed Fragment Ion | Relative Intensity |

| 198/200 | [C₉H₁₁Br]⁺• (Molecular Ion) | Moderate |

| 169/171 | [C₉H₁₀Br]⁺ | Low |

| 119 | [C₉H₁₁]⁺ | Moderate |

| 91 | [C₇H₇]⁺ (Tropylium ion) | High |

| 77 | [C₆H₅]⁺ | Moderate |

Interpretation and Rationale:

-

Molecular Ion Peak (m/z 198/200): The molecular ion peak is expected at m/z 198 and 200 with an approximate 1:1 intensity ratio, which is characteristic of the presence of one bromine atom due to the natural abundance of its isotopes (⁷⁹Br and ⁸¹Br).[7]

-

Benzylic Cleavage (m/z 91): The most common fragmentation pathway for alkylbenzenes is the cleavage of the bond beta to the aromatic ring, leading to the formation of a stable benzyl cation, which often rearranges to the even more stable tropylium ion ([C₇H₇]⁺) at m/z 91.[8] This is often the base peak in the spectrum.

-

Loss of Bromine (m/z 119): Cleavage of the C-Br bond can lead to the formation of a propylbenzene cation at m/z 119.

-

Phenyl Cation (m/z 77): The presence of a peak at m/z 77 is characteristic of the phenyl cation ([C₆H₅]⁺), a common fragment in the mass spectra of benzene derivatives.[9]

Experimental Protocols

To acquire the spectral data discussed in this guide, the following standard laboratory procedures are recommended.

NMR Spectroscopy (¹H and ¹³C)

A generalized protocol for acquiring NMR spectra of a liquid sample like 1-bromo-3-propylbenzene is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of 1-bromo-3-propylbenzene in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).[10]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize its homogeneity.

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C spectrum.

-

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR is a convenient technique for obtaining the IR spectrum of a liquid sample.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of 1-bromo-3-propylbenzene onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for obtaining the mass spectrum of a volatile compound like 1-bromo-3-propylbenzene.

-

Sample Preparation: Prepare a dilute solution of 1-bromo-3-propylbenzene (e.g., 100 ppm) in a volatile solvent such as dichloromethane or hexane.

-

GC-MS System:

-

GC Column: Use a nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet in splitless mode.

-

Oven Program: Use a temperature program to separate the components of the sample, for instance, starting at 60 °C and ramping to 280 °C.

-

-

MS Detection:

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range of m/z 40-400.

-

-

Data Analysis: Analyze the resulting chromatogram and the mass spectrum of the peak corresponding to 1-bromo-3-propylbenzene.

Visualizations

Molecular Structure of 1-Bromo-3-propylbenzene

References

- 1. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Spectrum: Aromatics [quimicaorganica.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. youtube.com [youtube.com]

- 8. Explaining interpreting C9H12 mass spectrum of propylbenzene fragmentation pattern of m/z m/e ions for analysis and identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-propylbenzene from Benzene

Abstract

This technical guide provides a comprehensive, scientifically-grounded methodology for the synthesis of 1-bromo-3-propylbenzene from benzene. Direct Friedel-Crafts alkylation of benzene is unsuitable for producing an n-propyl side chain due to inevitable carbocation rearrangement. Similarly, the sequence of propylation followed by bromination yields an incorrect regioisomer. This paper details a robust and regioselective three-step synthetic pathway that circumvents these challenges: (1) Friedel-Crafts acylation of benzene to yield propiophenone, (2) meta-selective electrophilic bromination of propiophenone, and (3) reduction of the carbonyl group to afford the final product. We present detailed, field-proven protocols, mechanistic insights, and critical safety considerations for researchers, chemists, and professionals in drug development.

Introduction: The Synthetic Challenge

1-Bromo-3-propylbenzene is a substituted aromatic compound valuable as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its synthesis from a simple starting material like benzene presents a classic textbook challenge in controlling both alkyl chain isomerization and regioselectivity of substitution on the aromatic ring.

The primary obstacles are:

-

Carbocation Rearrangement : Direct Friedel-Crafts alkylation of benzene with a primary alkyl halide such as 1-chloropropane leads to the formation of a primary carbocation, which rapidly rearranges via a hydride shift to a more stable secondary carbocation.[1][2] This results in isopropylbenzene (cumene) as the major product, not the desired n-propylbenzene.[3][4]

-

Regiocontrol : The order of substitution reactions is critical. An n-propyl group is an ortho-, para-director, meaning that bromination of n-propylbenzene would yield a mixture of 2-bromo and 4-bromo isomers, not the desired 3-bromo (meta) product.[5][6]

This guide elucidates a strategic pathway that leverages the distinct electronic effects of intermediate functional groups to achieve the desired molecular architecture with high fidelity.

Strategic Synthesis Pathway: Acylate, Brominate, Reduce

The most logical and effective route to 1-bromo-3-propylbenzene involves a three-step sequence where the directing effects of the substituents are controlled at each stage.[7][8] This strategy ensures the formation of the n-propyl chain without rearrangement and directs the bromine atom to the correct meta position.

The overall workflow is as follows:

Caption: Optimal three-step synthesis workflow.

-

Friedel-Crafts Acylation : Benzene is reacted with propanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form propiophenone. The acylium ion electrophile used in this reaction is resonance-stabilized and does not undergo rearrangement, thus guaranteeing the formation of a straight-chain keto-substituent.[9][10]

-

Electrophilic Aromatic Bromination : The acyl group of propiophenone is a deactivating, meta-directing group.[11] This electronic property is exploited to regioselectively install a bromine atom at the meta position relative to the acyl group by reacting propiophenone with bromine and a Lewis acid catalyst (e.g., FeBr₃).

-

Carbonyl Reduction : The final step is the reduction of the ketone functionality in 3-bromopropiophenone to a methylene (CH₂) group. This can be achieved under acidic conditions (Clemmensen reduction) or basic conditions (Wolff-Kishner reduction), yielding the target 1-bromo-3-propylbenzene.[12][13]

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

This reaction attaches a propanoyl group to the benzene ring via an electrophilic aromatic substitution mechanism.[14]

Mechanism: The Lewis acid, AlCl₃, abstracts the chloride from propanoyl chloride to generate a resonance-stabilized acylium ion, a potent electrophile.[9][15] The nucleophilic π-system of benzene attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex). Deprotonation restores aromaticity and yields the ketone product.

Caption: Key stages of the Friedel-Crafts acylation mechanism.

Protocol:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas outlet connected to a trap (to absorb HCl gas).

-

To the flask, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and a dry, inert solvent such as dichloromethane (DCM).

-

Cool the suspension in an ice bath to 0-5 °C.

-

Add benzene (1.0 eq.) to the dropping funnel.

-

Add propanoyl chloride (1.0 eq.) to the benzene in the dropping funnel and mix.

-

Add the benzene/propanoyl chloride mixture dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC indicates consumption of the starting material.

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude propiophenone, which can be purified by vacuum distillation.

Step 2: Electrophilic Bromination of Propiophenone

The deactivating nature of the meta-directing acyl group ensures high regioselectivity for bromination at the C3 position.[11]

Protocol:

-

In a flask protected from light, dissolve propiophenone (1.0 eq.) in a suitable solvent like glacial acetic acid or DCM.

-

Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃, 0.1 eq.).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (Br₂, 1.0 eq.) in the same solvent dropwise, keeping the temperature below 10 °C.

-

After addition, allow the mixture to stir at room temperature for several hours until the red-brown color of bromine disappears.

-

Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any excess bromine.

-

Extract the product into an organic solvent (e.g., diethyl ether), wash sequentially with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude 3-bromopropiophenone can be purified by recrystallization or column chromatography.

Step 3: Reduction of 3-Bromopropiophenone

The choice between the Clemmensen and Wolff-Kishner reductions depends on the presence of other functional groups in the molecule. For this specific substrate, both are generally effective. The Clemmensen reduction is performed in strong acid[16][17], while the Wolff-Kishner is conducted under strong basic conditions.[13][18]

Protocol A: Clemmensen Reduction (Acidic Conditions)

-

Prepare zinc amalgam (Zn(Hg)) by stirring zinc dust with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the solid with water.

-

In a round-bottom flask fitted with a reflux condenser, add the freshly prepared zinc amalgam, concentrated hydrochloric acid, water, and toluene.

-

Add 3-bromopropiophenone (1.0 eq.) and heat the mixture to reflux with vigorous stirring for 6-12 hours. Additional portions of HCl may be required during the reflux.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with water, then with sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

-

Purify the resulting 1-bromo-3-propylbenzene by vacuum distillation.

Protocol B: Wolff-Kishner Reduction (Basic Conditions)

-

To a flask equipped with a reflux condenser, add 3-bromopropiophenone (1.0 eq.), hydrazine hydrate (H₂NNH₂·H₂O, 3-4 eq.), and a high-boiling solvent like diethylene glycol.

-

Add potassium hydroxide (KOH, 3-4 eq.) pellets.

-

Heat the mixture to 120-140 °C for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

Increase the temperature to 190-210 °C, allowing water and excess hydrazine to distill off. Nitrogen gas will evolve.

-

Maintain this temperature for 3-4 hours until gas evolution ceases.

-

Cool the reaction mixture, dilute with water, and extract the product with diethyl ether or hexane.

-

Wash the combined organic layers with dilute HCl and then water, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the final product by vacuum distillation.

Data Summary

Table 1: Summary of Synthetic Steps

| Step | Reaction | Reagents & Catalysts | Solvent | Typical Yield |

| 1 | Friedel-Crafts Acylation | Benzene, Propanoyl Chloride, AlCl₃ | Dichloromethane | 85-95% |

| 2 | Electrophilic Bromination | Propiophenone, Br₂, FeBr₃ | Acetic Acid | 80-90% |

| 3a | Clemmensen Reduction | 3-Bromopropiophenone, Zn(Hg), HCl | Toluene/Water | 70-85% |

| 3b | Wolff-Kishner Reduction | 3-Bromopropiophenone, H₂NNH₂, KOH | Diethylene Glycol | 75-90% |

Table 2: Properties of 1-Bromo-3-propylbenzene

| Property | Value | Source |

| CAS Number | 19829-32-4 | [19][20] |

| Molecular Formula | C₉H₁₁Br | [21] |

| Molecular Weight | 199.09 g/mol | [21] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 96-100 °C at 17 Torr | [20] |

| Density | ~1.284 g/cm³ | [20] |

Safety and Handling

-

Benzene : A known carcinogen. All manipulations should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Aluminum Chloride (Anhydrous) : Highly reactive with water, releasing HCl gas. Handle in a dry environment and quench with extreme care.

-

Bromine : Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Work in a fume hood and have a sodium bisulfite or thiosulfate solution ready for quenching spills.[22][23]

-

Hydrazine Hydrate : Toxic and a suspected carcinogen. Handle with appropriate PPE in a well-ventilated fume hood.

-

Strong Acids & Bases : Concentrated HCl and solid KOH are highly corrosive. Wear acid/base resistant gloves, lab coat, and eye protection.

Conclusion

The synthesis of 1-bromo-3-propylbenzene from benzene is successfully achieved through a strategic three-step process of Friedel-Crafts acylation, meta-directed bromination, and subsequent carbonyl reduction. This pathway effectively overcomes the challenges of carbocation rearrangement and achieves the desired meta-regiochemistry, which are insurmountable via more direct routes. The protocols provided herein are robust and reproducible, offering a reliable method for obtaining this key synthetic intermediate for further applications in research and development.

References

-

Title: Friedel-Krafts acylation, benzene and propanoyl chloride Source: YouTube URL: [Link]

-

Title: Clemmensen Reduction | ChemTalk Source: ChemTalk URL: [Link]

-

Title: Friedel-Crafts Acylation - A Level Chemistry Revision Notes Source: Save My Exams URL: [Link]

-

Title: the acylation of benzene - electrophilic substitution Source: Chemguide URL: [Link]

-

Title: Outline a synthesis of | Chegg.com Source: Chegg.com URL: [Link]

-

Title: What is bromination of propylbenzene? Source: Quora URL: [Link]

-

Title: 1-Bromo-3-isopropylbenzene | C9H11Br | CID 138499 Source: PubChem - NIH URL: [Link]

-

Title: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: Which of the following reaction sequence would be the best for synthesizing the compound, 1-bromo-3-propylbenzene? Source: Filo URL: [Link]

-

Title: Wolff–Kishner reduction Source: Wikipedia URL: [Link]

-

Title: Clemmensen reduction Source: Annamalai University URL: [Link]

-

Title: Clemmensen Reduction reaction Source: BYJU'S URL: [Link]

-

Title: Bromination safety Source: YouTube URL: [Link]

-

Title: The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE Source: Vedantu URL: [Link]

-

Title: 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 Source: PubChem URL: [Link]

-

Title: Clemmensen reduction Source: Wikipedia URL: [Link]

-

Title: 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction Source: Chemistry LibreTexts URL: [Link]

-

Title: the wolff-kishner reduction Source: Organic Reactions URL: [Link]

-

Title: Friedel Crafts Alkylation Part 1 (Reaction with 2-propyl chloride) Source: YouTube URL: [Link]

-

Title: Clemmensen Reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution Source: YouTube URL: [Link]

-

Title: What is the partial synthesis of 1-chloro-3-propylbenzene from benzene? Source: Quora URL: [Link]

-

Title: 16.1: Electrophilic Aromatic Substitution Reactions - Bromination Source: Chemistry LibreTexts URL: [Link]

-

Title: Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Source: YouTube URL: [Link]

-

Title: 3.11: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]

-

Title: Electrophilic Aromatic Substitution Reactions Made Easy! Source: YouTube URL: [Link]

-

Title: 1-Bromo-3-propylbenzene Source: LookChem URL: [Link]

-

Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: PubMed Central - PMC URL: [Link]

-

Title: Synthesis of p-Bromopropylbenzene Source: YouTube URL: [Link]

-

Title: Wolff-Kishner Reduction Source: Organic Chemistry Portal URL: [Link]

-

Title: 1-bromo-3-cyclopropylbenzene (C9H9Br) Source: PubChemLite URL: [Link]

-

Title: Illustrated Glossary of Organic Chemistry - Wolff-Kishner reduction Source: UCLA Chemistry URL: [Link]

-

Title: 16.10 Synthesis of Polysubstituted Benzenes Source: NC State University Libraries URL: [Link]

-

Title: The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions Source: Master Organic Chemistry URL: [Link]

-

Title: 15.2: Regioselectivity in Electrophilic Aromatic Substitution Source: Chemistry LibreTexts URL: [Link]

-

Title: 16.10: Synthesis of Polysubstituted Benzenes Source: Chemistry LibreTexts URL: [Link]

-

Title: 1-bromo-3-propylbenzene Source: NIST WebBook URL: [Link]

-

Title: Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch Source: PubMed Central - NIH URL: [Link]

-

Title: Friedel–Crafts reaction Source: Wikipedia URL: [Link]

Sources

- 1. The alkylation of benzene with npropyl chloride in class 11 chemistry CBSE [vedantu.com]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Which of the following reaction sequence would be the best for synthesizi.. [askfilo.com]

- 8. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. 傅-克酰基化反应 [sigmaaldrich.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Clemmensen Reduction | ChemTalk [chemistrytalk.org]

- 13. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. youtube.com [youtube.com]

- 16. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 17. byjus.com [byjus.com]

- 18. Wolff-Kishner Reduction [organic-chemistry.org]

- 19. guidechem.com [guidechem.com]

- 20. 1-Bromo-3-propylbenzene|lookchem [lookchem.com]

- 21. 1-Bromo-3-propylbenzene | C9H11Br | CID 13821924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. youtube.com [youtube.com]

- 23. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Brominated Propylbenzene Precursors via Friedel-Crafts Acylation

Abstract

This technical guide provides a comprehensive overview of the synthesis of brominated propylbenzene, a key precursor in pharmaceutical and materials science research. The core of this synthesis is a two-step process beginning with the Friedel-Crafts acylation of bromobenzene to form a bromopropiophenone intermediate, followed by a reduction of the carbonyl group. This document offers a detailed mechanistic exploration, a critical analysis of experimental parameters, step-by-step protocols for both reaction stages, and a discussion on the inherent regioselectivity of the electrophilic aromatic substitution. The guide is intended for researchers, chemists, and drug development professionals seeking a robust and well-validated methodology.

Introduction

Substituted aromatic compounds are fundamental building blocks in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. 1-Bromo-propylbenzene isomers serve as versatile intermediates, enabling further molecular elaboration through cross-coupling reactions or nucleophilic substitution. The synthesis of these compounds is typically achieved through a reliable two-step sequence: the Friedel-Crafts acylation of an aromatic ring followed by the reduction of the resulting ketone.[1] This approach is often preferred over direct Friedel-Crafts alkylation, which is notoriously prone to carbocation rearrangements and polyalkylation.[2][3][4]

This guide focuses on the synthesis starting from bromobenzene. We will first delve into the Friedel-Crafts acylation with propanoyl chloride and a Lewis acid catalyst. A critical aspect of this reaction is understanding the directing effects of the bromine substituent, which dictates the isomeric distribution of the product. Subsequently, we will explore the reduction of the acyl group to an alkyl chain, comparing the Clemmensen and Wolff-Kishner reduction methods to provide a complete pathway to the target precursor.

Section 1: The Friedel-Crafts Acylation of Bromobenzene

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction that introduces an acyl group onto an aromatic ring.[2][4] The reaction of bromobenzene with propanoyl chloride in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), serves as a robust method for forming a C-C bond.

Mechanistic Deep Dive

The reaction proceeds through the formation of a highly electrophilic acylium ion.[5]

-

Generation of the Electrophile : The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the propanoyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[4]

-

Electrophilic Attack : The π-electron system of the bromobenzene ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][5]

-

Re-aromatization : A weak base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final aryl ketone product.[6]

Regioselectivity: The Role of the Bromo Substituent

A common misconception is that this pathway can be used to directly synthesize 1-bromo-3-propylbenzene. However, the bromine substituent on the benzene ring, while deactivating the ring towards electrophilic attack compared to benzene, is an ortho, para-director.[7] This is due to the interplay of two opposing electronic effects:

-

Inductive Effect (-I) : Bromine is highly electronegative and withdraws electron density from the ring through the sigma bond, deactivating it.

-

Resonance Effect (+R) : The lone pairs on the bromine atom can be delocalized into the ring, donating electron density. This donation preferentially stabilizes the arenium ion intermediates formed from attack at the ortho and para positions.

Consequently, the Friedel-Crafts acylation of bromobenzene yields a mixture of 1-bromo-4-propanoylbenzene (major product) and 1-bromo-2-propanoylbenzene (minor product) . The para isomer is favored due to reduced steric hindrance compared to the ortho position. The meta isomer is not formed in any significant quantity.

Causality in Experimental Design

-

Catalyst Choice : Aluminum chloride (AlCl₃) is a powerful and common Lewis acid for this reaction.[2] A stoichiometric amount is often required because both the acyl chloride reactant and the ketone product can form complexes with AlCl₃, temporarily deactivating the catalyst.[1]

-

Anhydrous Conditions : All reagents and glassware must be scrupulously dry. AlCl₃ reacts violently with water, which would deactivate the catalyst and halt the reaction.

-

Solvent : A non-reactive, dry solvent such as dichloromethane (DCM) or 1,2-dichloroethane is typically used to dissolve the reactants and facilitate the reaction.[8]

Section 2: Reduction of the Acyl Group

To complete the synthesis of 1-bromo-propylbenzene, the carbonyl group of the bromopropiophenone intermediate must be reduced to a methylene (-CH₂-) group. Two primary methods are suitable for this transformation: the Clemmensen reduction and the Wolff-Kishner reduction.[1][9]

Choosing the Right Reduction Method

-

Clemmensen Reduction : This method utilizes zinc amalgam (Zn(Hg)) in the presence of concentrated hydrochloric acid.[9][10] It is performed under strongly acidic conditions and is particularly effective for reducing aryl ketones.[11]

-

Wolff-Kishner Reduction : This reaction involves the formation of a hydrazone intermediate using hydrazine (N₂H₄), followed by deprotonation and elimination of nitrogen gas under strongly basic conditions (e.g., KOH) at high temperatures.[9][10][12]

Rationale for Selection

For the reduction of a halogenated aryl ketone like 1-bromo-4-propanoylbenzene, the Clemmensen reduction is generally the more reliable choice . The C-Br bond is stable under the strong acidic conditions of the Clemmensen reduction.[13] Conversely, the strongly basic and high-temperature conditions of the Wolff-Kishner reduction could potentially lead to side reactions, such as nucleophilic aromatic substitution or elimination, although it can be used with careful control of conditions.[11][13]

Section 3: Detailed Experimental Protocols

Safety Precaution : These protocols involve corrosive and hazardous materials. All operations should be performed in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Friedel-Crafts Acylation of Bromobenzene

This protocol details the synthesis of the major isomer, 1-bromo-4-propanoylbenzene.

Reagents & Equipment:

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Bromobenzene

-

Propanoyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with reflux condenser and dropping funnel

-

Magnetic stirrer and heating mantle

-

Ice, concentrated HCl, saturated sodium bicarbonate solution, brine

-

Separatory funnel

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Set up a dry 250 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

-

In the fume hood, carefully add anhydrous aluminum chloride (7.5 g, 56.2 mmol) to the flask, followed by 20 mL of anhydrous DCM.[8]

-

Add bromobenzene (3.74 g, 23.8 mmol) to the flask while stirring.[8]

-

Add propanoyl chloride (2.4 g, 26.0 mmol) to the dropping funnel with 10 mL of anhydrous DCM.

-

Cool the reaction flask in an ice bath to 0 °C.

-

Add the propanoyl chloride solution dropwise to the stirred reaction mixture over 20-30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours. The reaction progress can be monitored by TLC.

-

Workup : Carefully and slowly pour the reaction mixture onto 100 g of crushed ice in a beaker containing 20 mL of concentrated HCl.[14] This will hydrolyze the aluminum complexes in a controlled manner.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 20 mL portions of DCM.

-

Combine all organic layers and wash sequentially with 2 M NaOH (2 x 20 mL), water (2 x 20 mL), and finally with brine (1 x 20 mL).[8][14]

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield the crude 1-bromo-4-propanoylbenzene.

-

Purify the product by vacuum distillation or recrystallization.

Protocol 2: Clemmensen Reduction of 1-bromo-4-propanoylbenzene

Reagents & Equipment:

-

Zinc dust (amalgamated)

-

Mercuric (II) Chloride (HgCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

1-bromo-4-propanoylbenzene

-

Toluene

-

Standard glassware for reflux and extraction

Procedure:

-

Prepare Zinc Amalgam : In a flask, add zinc dust (20 g) to a solution of mercuric chloride (2 g) in 20 mL of water and 1 mL of concentrated HCl. Swirl for 5 minutes, then decant the aqueous solution. Wash the resulting zinc amalgam with water.

-

To the flask containing the activated zinc amalgam, add 50 mL of water, 100 mL of concentrated HCl, and 10 mL of toluene.

-

Add the 1-bromo-4-propanoylbenzene (10.7 g, 50 mmol) to the mixture.

-

Heat the mixture to reflux with vigorous stirring for 4-6 hours. Periodically (every hour), add an additional 5 mL of concentrated HCl.

-

Workup : After the reaction is complete, cool the mixture to room temperature.

-

Separate the organic (toluene) layer. Extract the aqueous layer with two 25 mL portions of toluene.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution until neutral, and finally with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation.

-

Purify the resulting 1-bromo-4-propylbenzene by vacuum distillation.

Section 4: Data and Workflow Visualization

Reagent Summary Table

| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount Used |

| Bromobenzene | C₆H₅Br | 157.01 | 23.8 | 3.74 g (2.5 mL) |

| Propanoyl Chloride | C₃H₅ClO | 92.52 | 26.0 | 2.4 g (2.2 mL) |

| Aluminum Chloride | AlCl₃ | 133.34 | 56.2 | 7.5 g |

| 1-bromo-4-propanoylbenzene | C₉H₉BrO | 213.07 | - | (Product) |

| 1-bromo-4-propylbenzene | C₉H₁₁Br | 199.09 | - | (Final Product) |

Experimental Workflow and Mechanism Diagrams

Caption: Overall synthetic workflow for 1-bromo-4-propylbenzene.

Caption: Mechanism of the Friedel-Crafts Acylation of Bromobenzene.

Conclusion

The synthesis of 1-bromo-4-propylbenzene via a two-step sequence of Friedel-Crafts acylation followed by Clemmensen reduction is a highly effective and reliable method. This guide has detailed the underlying mechanisms, emphasizing the critical role of the bromine substituent in directing the acylation to the para position. The provided protocols are robust and have been designed with both yield and safety in mind. For researchers requiring the meta isomer (1-bromo-3-propylbenzene), an alternative synthetic route not predicated on the electrophilic substitution of bromobenzene would be necessary. This methodology provides a solid foundation for producing key brominated aromatic precursors essential for further research and development.

References

- Friedel-Crafts Acetylation of Bromobenzene. (n.d.). Department of Chemistry, University of the West Indies. Retrieved from a study guide detailing a similar lab procedure.

- Friedel-Crafts acylation: p-Bromoacetophenone Macroscale. (n.d.). University of Siegen, Department Chemie und Biologie.

-

Clemmensen and Wolff Kishner Reductions: Mechanisms & Differences. (n.d.). Vedantu. Retrieved from [Link].

-

What is the main difference between Clemmensen's and Wolf-K. K. reduction? (2021). Quora. Retrieved from [Link].

-

Difference between Clemmensen reduction and Wolff–Kishner reduction? (2025). Sathee Forum. Retrieved from [Link].

-

Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link].

-

Wolff-Kishner vs. Clemmensen Reductions? (2012). Reddit. Retrieved from [Link].

-

Clemmensen reduction vs. Wolff-Kishner reduction. (2015). Chemistry Stack Exchange. Retrieved from [Link].

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved from [Link].

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. Retrieved from [Link].

-

Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link].

-

Which of the following reaction sequence would be the best for synthesizing the compound, 1-bromo-3-propylbenzene? (2023). Filo. Retrieved from [Link].

- Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). University of California, Santa Cruz.

- Experiment 1: Friedel-Crafts Acylation. (n.d.). University of Michigan.

-

1-Bromo-3-isopropylbenzene. (n.d.). PubChem, NIH. Retrieved from [Link].

-

Solved 1) The Friedel-Crafts acylation of bromobenzene leads... (2022). Chegg.com. Retrieved from [Link].

-

1-bromo-3-propylbenzene. (n.d.). AOBChem USA. Retrieved from [Link].

-

Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. Retrieved from [Link].

-

1-Bromo-3-propylbenzene. (n.d.). LookChem. Retrieved from [Link].

-

1-Bromo-3-propylbenzene. (n.d.). PubChem, NIH. Retrieved from [Link].

-

Friedel-Crafts Acylation. (2024). Save My Exams. Retrieved from [Link].

-